molecular formula C5H5ClN2O3S B6253363 5-chloro-4-hydroxypyridine-3-sulfonamide CAS No. 1352498-42-0

5-chloro-4-hydroxypyridine-3-sulfonamide

Cat. No. B6253363
CAS RN: 1352498-42-0
M. Wt: 208.6
InChI Key:
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Description

Sulfonamides are a group of synthetic antibiotics that contain the sulfonamide functional group. They were the first systemic antibacterial agents to be used in medicine and have a wide range of applications . Pyridines are a class of organic compounds with a six-membered ring containing one nitrogen atom and five carbon atoms. They are structurally related to benzene and have a wide range of applications in organic synthesis .


Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with ammonia or an amine . Pyridines can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,5-diketone with ammonia .


Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonyl group (SO2) attached to an amine group (NH2). In pyridines, the nitrogen atom replaces one of the carbon atoms in the benzene ring .


Chemical Reactions Analysis

Sulfonamides and pyridines can undergo a variety of chemical reactions. For example, sulfonamides can be converted into sulfonamides, sulfonyl chlorides, and sulfonic esters . Pyridines can participate in electrophilic aromatic substitution reactions and can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides and pyridines depend on their specific structures. For example, sulfonamides are typically crystalline solids that are slightly soluble in water . Pyridines are usually colorless liquids or solids with a strong, unpleasant odor .

Mechanism of Action

Sulfonamides act as antimicrobial agents by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth . The mechanism of action of pyridines depends on their specific structure and the context in which they are used .

Safety and Hazards

Sulfonamides can cause a variety of side effects, including allergic reactions, and should be used with caution . Pyridines are flammable and can be harmful if inhaled, ingested, or come into contact with the skin .

Future Directions

Research on sulfonamides and pyridines is ongoing, with potential applications in various fields, including medicine, agriculture, and materials science . For example, sulfonamides are being studied for their potential use as antidiabetic, diuretic, and anti-inflammatory agents . Pyridines are being explored for their potential use in the synthesis of pharmaceuticals and agrochemicals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-4-hydroxypyridine-3-sulfonamide involves the conversion of 5-chloro-3-hydroxypyridine to the corresponding sulfonyl chloride, followed by reaction with ammonia to form the sulfonamide.", "Starting Materials": [ "5-chloro-3-hydroxypyridine", "thionyl chloride", "ammonia" ], "Reaction": [ "5-chloro-3-hydroxypyridine is reacted with thionyl chloride to form 5-chloro-3-sulfonyl chloride pyridine.", "The 5-chloro-3-sulfonyl chloride pyridine is then reacted with ammonia to form 5-chloro-4-hydroxypyridine-3-sulfonamide." ] }

CAS RN

1352498-42-0

Product Name

5-chloro-4-hydroxypyridine-3-sulfonamide

Molecular Formula

C5H5ClN2O3S

Molecular Weight

208.6

Purity

95

Origin of Product

United States

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